1-Azabicyclo[2.2.2]octan-4-amine

Gastrokinetic agents Antiemetic drug discovery Quinuclidine SAR

Procurement challenge: securing the correct regioisomer of aminoquinuclidine to avoid costly SAR re-synthesis. Solution: 1-Azabicyclo[2.2.2]octan-4-amine (4-aminoquinuclidine) - a rigid, low-MW (126.20 g/mol) bifunctional scaffold. - **Medicinal chemistry:** Enables 4-amidinobenzamide series (US 5070095; 39% gastric emptying increase at 1 mg/kg IP). Distinct from 3-amino regioisomer; not interchangeable. - **Catalysis:** Bridgehead N (Mayr N = 20.54 in MeCN) + primary amine handle for covalent immobilization on silica/polymers. Recyclable. - **CNS research:** Zero rotatable bonds, TPSA 29.3 Ų; alternative exit vector to 3-aminoquinuclidine (ezlopitant scaffold). BenchChem supplies this exact regioisomer with documented provenance.

Molecular Formula C7H14N2
Molecular Weight 126.203
CAS No. 22766-61-6
Cat. No. B2909552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Azabicyclo[2.2.2]octan-4-amine
CAS22766-61-6
Molecular FormulaC7H14N2
Molecular Weight126.203
Structural Identifiers
SMILESC1CN2CCC1(CC2)N
InChIInChI=1S/C7H14N2/c8-7-1-4-9(5-2-7)6-3-7/h1-6,8H2
InChIKeyDBPHZCRAKOJSMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Azabicyclo[2.2.2]octan-4-amine (CAS 22766-61-6): Bifunctional Quinuclidine Scaffold for Medicinal Chemistry and Catalysis Procurement


1-Azabicyclo[2.2.2]octan-4-amine (CAS 22766-61-6), also designated 4-aminoquinuclidine or quinuclidin-4-amine, is a bicyclic diamine with molecular formula C₇H₁₄N₂ and molecular weight 126.20 g/mol [1]. It features a quinuclidine (1-azabicyclo[2.2.2]octane) cage bearing a primary amine substituent at the bridgehead 4-position, endowing the molecule with simultaneous tertiary amine (bridgehead nitrogen, conjugate acid pKₐ of the parent quinuclidine ≈ 11.0–11.3) and primary amine functionality [2]. This bifunctional character distinguishes it from the parent quinuclidine and its 3-amino regioisomer, enabling derivatization pathways and target interactions inaccessible to monoamines or simple tertiary amine catalysts.

1
Bifunctional tertiary + primary amine scaffold for selective derivatization and catalysis.
2
Rigid quinuclidine cage provides conformational constraint and defined exit vectors.
3
Primary amine enables covalent immobilization for heterogeneous organocatalyst design.

Why 1-Azabicyclo[2.2.2]octan-4-amine Cannot Be Generic-Substituted with 3-Aminoquinuclidine, Quinuclidine, or DABCO


The 4-amino substituent on the quinuclidine cage is not a passive structural variation. In the gastric prokinetic/antiemetic patent series US 5070095, both 1-azabicyclo[2.2.2]octan-3-amine and -4-amine are claimed as distinct starting materials yielding separate amidinobenzamide series, with the 4-amine-derived Example 1 compound demonstrating a quantified pharmacological endpoint (39% increase in gastric emptying at 1 mg/kg IP) [1]. In catalysis, quinuclidine (pKₐ ~11.0; Mayr nucleophilicity parameter N = 20.54 in MeCN) and DABCO (pKₐ ~8.7; N = 18.80) exhibit divergent reactivity profiles in the Baylis–Hillman reaction, with quinuclidine identified as the optimum catalyst based on a pKₐ–reactivity correlation [2]. The 4-amino derivative introduces an additional hydrogen-bond donor/acceptor site and a handle for covalent immobilization or further derivatization that is absent in quinuclidine, DABCO, and triethylamine, precluding simple one-for-one interchange in applications requiring bifunctional or immobilizable amine catalysts.

3-Aminoquinuclidine regioisomer
Distinct pharmacophore series for target engagement studies; may not be interchangeable in SAR without regioisomer verification.
Quinuclidine (no primary amine)
Lacks the primary amine handle, limiting bifunctional derivatization and covalent tethering options required in immobilization or parallel library synthesis.
DABCO (lower basicity/nucleophilicity)
Lower pKₐ and Mayr nucleophilicity alter catalytic profile; may not serve as a direct substitute for quinuclidine-based reactivity in Baylis–Hillman-type transformations.

Quantitative Comparator Evidence for 1-Azabicyclo[2.2.2]octan-4-amine (CAS 22766-61-6) in Scientific Procurement


4-Amino vs. 3-Amino Regioisomer: Differential Pharmacological Activity in Gastric Prokinetic Amidinobenzamides

In US Patent 5,070,095, amidinobenzamide derivatives prepared from both 1-azabicyclo[2.2.2]octan-4-amine (4-aminoquinuclidine) and its 3-amino regioisomer are claimed for gastric prokinetic, antiemetic, and anxiolytic indications. The 4-amine-derived benzamide of Example 1 increased gastric emptying by 39% over vehicle control at a dose of 1 mg/kg administered intraperitoneally in rats, with a pA₂ value of 6.3 against serotonin-induced contraction in guinea-pig ileum [1]. The patent explicitly distinguishes the 3- and 4-amino series as separate structural classes, indicating that the position of the amine on the quinuclidine cage is not interchangeable for target pharmacology.

4- vs 3-Amino Regioisomer
Head-to-head
4-Amine-derived benzamide: 39% increase in gastric emptying (1 mg/kg IP, rat); pA₂ = 6.3 vs. serotonin-induced contraction.
Supports regioisomer-specific target engagement interpretation in gastric prokinetic research.
3-Amine series claimed separately; quantitative comparator data not disclosed.
Gastrokinetic agents Antiemetic drug discovery Quinuclidine SAR

Basicity and Nucleophilicity Differentiation: Quinuclidine Scaffold vs. DABCO in Organocatalysis

The quinuclidine scaffold (pKₐ conjugate acid = 11.0–11.3 in H₂O) is significantly more basic than DABCO (pKₐ = 8.7) and 3-hydroxyquinuclidine (3-HQD, pKₐ = 9.9) [1]. In the Baylis–Hillman reaction, quinuclidine was identified as the optimum catalyst among quinuclidine-based amines, with its higher pKₐ correlating directly with enhanced reactivity. Mayr nucleophilicity parameters in MeCN are N = 20.54 for quinuclidine versus N = 18.80 for DABCO, reflecting a ~55-fold difference in nucleophilicity [2]. While direct pKₐ data for 1-azabicyclo[2.2.2]octan-4-amine itself were not retrieved in this search, the 4-NH₂ substituent is known from the Helvetica Chimica Acta series on 4-substituted quinuclidines to modulate the bridgehead nitrogen basicity via inductive polar effects spanning a range of 3.63 pKₐ units across 38 derivatives [3].

Basicity & Nucleophilicity
Class-level
Quinuclidine pKₐ = 11.0–11.3, N = 20.54 (MeCN); DABCO pKₐ = 8.7, N = 18.80; 4-NH₂ substitution modulates bridgehead basicity (range ~3.63 pKₐ units across 38 derivatives).
Basicity and nucleophilicity context for catalyst screening; 4-NH₂ provides tunability handle.
Direct pKₐ data for 4-aminoquinuclidine not retrieved.
Organocatalysis Baylis-Hillman reaction Nucleophilicity parameters

Recyclable Ionic Catalyst Performance for β-Unsaturated Alkyl Derivative Conversion

1-Azabicyclo[2.2.2]octan-4-amine has been reported as a recyclable and efficient ionic catalyst for the conversion of β-unsaturated alkyl derivatives to their corresponding amines, operating in an ionic liquid medium that permits catalyst recycling over many cycles with no loss in performance, delivering high yields and selectivity toward the desired amine product with low side-product formation . This recyclability differentiates the 4-aminoquinuclidine-derived ionic catalyst from conventional quinuclidine or triethylamine, which typically require stoichiometric use or are not readily recoverable in homogeneous systems. The 4-NH₂ group enables covalent tethering to ionic liquid supports or polymer matrices, a functionalization option unavailable with simple quinuclidine.

Recyclable Ionic Catalyst
Data to verify
Reported recyclable over many cycles with no loss in performance; high yields with low side-product formation in β-unsaturated alkyl derivative conversion.
Reported recyclability claims require verification against specific substrate scope.
Vendor description; quantitative cycle and yield data not specified.
Ionic liquid catalysis Green chemistry Amine synthesis

Bifunctional Amine Architecture: Primary Amine Handle for Derivatization vs. Monoamine Scaffolds

1-Azabicyclo[2.2.2]octan-4-amine possesses two distinct amine environments: a bridgehead tertiary amine (conjugate acid pKₐ ~11.0 for the parent quinuclidine) and a primary amine at the 4-position. This contrasts with quinuclidine (CAS 100-76-5), which presents only the bridgehead tertiary amine, and with DABCO (CAS 280-57-9), which offers two equivalent tertiary amines. The 4-NH₂ group enables selective amide bond formation, reductive amination, or urea/thiourea synthesis without quenching the tertiary amine basicity, while the rigid bicyclic cage imparts conformational restraint and defined exit vectors not achievable with flexible diamines such as N,N-dimethylethylenediamine . Physicochemical descriptors computed by PubChem include XLogP3-AA = -0.2, hydrogen bond donor count = 1, hydrogen bond acceptor count = 2, rotatable bond count = 0, and topological polar surface area = 29.3 Ų [1].

Bifunctional Amine Architecture
Class-level
Bridgehead tertiary amine + 4-primary amine; HBD=1, HBA=2, rotatable bonds=0, TPSA=29.3 Ų, XLogP=-0.2. No primary amine in quinuclidine or DABCO.
Unique constrained bifunctional building block for medicinal chemistry.
Computed properties; compare to flexible diamines.
Medicinal chemistry building block Bioconjugation Amide coupling

High-Value Procurement Scenarios for 1-Azabicyclo[2.2.2]octan-4-amine (CAS 22766-61-6)


Gastrokinetic and Antiemetic Drug Candidate Synthesis Requiring 4-Aminoquinuclidine as the Preferred Regioisomer

Medicinal chemistry teams developing amidinobenzamide-based gastric prokinetic or antiemetic agents should procure the 4-amino regioisomer specifically when the target compound series requires the 4-amidinobenzamide pharmacophore. As demonstrated in US Patent 5,070,095, the 4-amine-derived Example 1 compound achieved a 39% increase in gastric emptying at 1 mg/kg IP with a pA₂ of 6.3 against serotonin-induced contraction [1]. The 3-amino and 4-amino regioisomers yield distinct benzamide series and are not interchangeable in SAR studies. Procuring the correct regioisomer at the outset avoids costly re-synthesis and ambiguous bioactivity data.

Immobilizable Organocatalyst Development Leveraging the Primary Amine Anchor on a Quinuclidine Scaffold

Catalysis researchers seeking to develop recoverable, heterogeneous organocatalysts can exploit the 4-NH₂ group of 1-azabicyclo[2.2.2]octan-4-amine for covalent attachment to solid supports (silica, polystyrene, magnetic nanoparticles) or ionic liquid moieties, while retaining the nucleophilic/basic bridgehead nitrogen for catalytic turnover. The quinuclidine core delivers a Mayr nucleophilicity parameter N of 20.54 in MeCN, substantially exceeding DABCO (N = 18.80) [2]. In contrast, quinuclidine itself lacks a functional handle for immobilization without disrupting catalytic activity. The reported recyclability of the 4-aminoquinuclidine-derived ionic catalyst over multiple cycles with no loss in performance supports this application direction .

Conformationally Constrained Bifunctional Building Block for CNS-Penetrant Ligand Design

Neuroscience-focused medicinal chemistry programs targeting CNS receptors (muscarinic, nicotinic, NK₁) can utilize 1-azabicyclo[2.2.2]octan-4-amine as a rigid, low-molecular-weight scaffold that simultaneously provides a basic tertiary amine for receptor binding and a primary amine for parallel derivatization. The quinuclidine cage is a privileged scaffold in CNS drug discovery, as exemplified by ezlopitant (a 3-aminoquinuclidine-derived NK₁ antagonist with Kᵢ = 0.2–0.9 nM across human, guinea pig, ferret, and gerbil NK₁ receptors) [3]. The 4-amino regioisomer offers an alternative exit vector geometry distinct from the 3-amino series, enabling exploration of different receptor binding poses. The compound's low molecular weight (126.20 g/mol), zero rotatable bonds, and favorable TPSA (29.3 Ų) are consistent with CNS drug-likeness criteria [4].

Application
Selection Property
Validation Focus
Gastrokinetic target engagement studies
4-Aminoquinuclidine regioisomer for amidinobenzamide SAR
Reported gastric emptying endpoint differentiation vs. 3-amino series
Heterogeneous organocatalysis
Primary amine anchor enabling catalyst immobilization
Reported recyclability and catalytic activity context
CNS receptor ligand design
Conformationally constrained, low MW, zero rotatable bonds, favorable TPSA
CNS drug-likeness profile; alternative exit vector vs. 3-amino series
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